molecular formula C9H6BrFN2O B1528015 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone CAS No. 1333222-13-1

1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone

Cat. No.: B1528015
CAS No.: 1333222-13-1
M. Wt: 257.06 g/mol
InChI Key: RSSFKRCJMGWVGW-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone typically involves the cyclization of substituted hydrazines with appropriate aldehydes or ketones. One common method includes the reaction of 4-bromo-6-fluoro-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring . The final step involves acetylation using acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(4-bromo-6-fluoroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFKRCJMGWVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744476
Record name 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-13-1
Record name Ethanone, 1-(4-bromo-6-fluoro-1H-indazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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